2-(Azidomethyl)benzonitrile

Click Chemistry Building Blocks Azide Synthesis Benzonitrile Derivatives

2-(Azidomethyl)benzonitrile is the critical ortho-isomer bifunctional building block, essential for synthesizing histamine H3 receptor antagonists and 1,2,3-triazole conjugates. Its unique ortho-substitution enables intramolecular cycloadditions and regioselective fused heterocycle formation that meta- and para-isomers cannot achieve. Supplied as a yellow oil or clear solid at 97% purity, it is ideal for CuAAC, Staudinger ligation, and nitrile reduction/ hydrolysis. Ensure reproducible CNS drug discovery and chemical biology outcomes by specifying the exact ortho-isomer.

Molecular Formula C8H6N4
Molecular Weight 158.16 g/mol
CAS No. 40508-03-0
Cat. No. B109202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Azidomethyl)benzonitrile
CAS40508-03-0
Molecular FormulaC8H6N4
Molecular Weight158.16 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CN=[N+]=[N-])C#N
InChIInChI=1S/C8H6N4/c9-5-7-3-1-2-4-8(7)6-11-12-10/h1-4H,6H2
InChIKeyDTRXXTVEVDAOME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Azidomethyl)benzonitrile 40508-03-0: Ortho‑Cyano Benzyl Azide for Regioselective Triazole Synthesis and Histamine H3 Antagonist Precursors


2‑(Azidomethyl)benzonitrile (CAS 40508‑03‑0; synonym: 2‑cyanobenzyl azide) is a bifunctional aromatic building block containing both an ortho‑positioned nitrile group and a benzylic azide [1]. With molecular formula C₈H₆N₄ and molecular weight 158.16 g/mol, this compound is supplied as a yellow oil or clear solid with typical purities of 95–97% [1]. The molecule is an intermediate in the synthesis of 2‑cyanobenzylamine acetic acid salt, which is subsequently elaborated to benzazepine derivatives that act as histamine H3 receptor antagonists . The azide moiety confers participation in copper‑catalyzed azide–alkyne cycloaddition (CuAAC) and other 1,3‑dipolar cycloaddition chemistries, enabling construction of 1,2,3‑triazole‑containing heterocycles [2].

Why Generic Azidomethylbenzonitrile Isomers Cannot Substitute for 2‑(Azidomethyl)benzonitrile in Regiospecific Heterocycle Assembly and Orthogonal Derivatization


Substitution among the ortho‑, meta‑, and para‑azidomethylbenzonitrile isomers is chemically unjustified because the position of the azidomethyl substituent relative to the nitrile group dictates both the stereoelectronic environment of the reactive azide and the coordination geometry of downstream products [1]. The ortho‑substitution pattern in 2‑(azidomethyl)benzonitrile creates a unique proximity between the azide and the ortho‑cyano group; this spatial arrangement enables intramolecular cycloadditions and regioselective formation of fused heterocycles that the 3‑ and 4‑isomers cannot access . Conversely, the 3‑isomer (CAS 328552‑90‑5) and 4‑isomer (CAS 84466‑87‑5) exhibit distinct molecular geometries that alter their performance in click chemistry and limit their use in the specific benzazepine route for which 2‑(azidomethyl)benzonitrile has been validated [1]. Therefore, procurement decisions must be based on the exact ortho‑isomer to ensure reproducible synthetic outcomes and biological activity.

Quantitative Differentiation Evidence for 2‑(Azidomethyl)benzonitrile versus Regioisomers and Non‑Azide Analogs


Ortho‑Azidomethyl Substitution Enables Direct SN2 Azidation of 2‑(Bromomethyl)benzonitrile at Room Temperature

The ortho‑azidomethyl architecture is accessed via SN2 displacement of 2‑(bromomethyl)benzonitrile with sodium azide in DMF at room temperature for 2 hours, affording the target azide with complete conversion as monitored by TLC . This mild, room‑temperature protocol contrasts with SNAr methods required for direct azide installation onto the aromatic ring, which typically demand elevated temperatures (e.g., 70 °C in DMSO for 6 h) and are limited to activated fluoroaromatic substrates [1]. The benzylic bromide precursor (2‑(bromomethyl)benzonitrile) is a common synthetic intermediate, and its facile conversion to the azide represents a key procurement advantage for users who require the azide derivative rather than the less reactive bromide.

Click Chemistry Building Blocks Azide Synthesis Benzonitrile Derivatives

Ortho‑Azidomethyl Regioisomer Enables Synthesis of Benzazepine Histamine H3 Antagonists Unavailable from Meta‑ or Para‑Isomers

2‑(Azidomethyl)benzonitrile is a documented intermediate in the synthesis of 2‑cyanobenzylamine acetic acid salt, which is specifically utilized for the preparation of benzazepine derivatives with histamine H3 antagonist activity . The ortho‑relationship between the cyano and azidomethyl groups is critical for constructing the fused benzazepine scaffold; the 3‑ and 4‑azidomethylbenzonitrile isomers lack the requisite geometry for this intramolecular cyclization pathway . While the exact yield and final antagonist potency data reside in proprietary medicinal chemistry reports, the validated use of 2‑(azidomethyl)benzonitrile in this specific therapeutic series constitutes a differentiation that cannot be replicated by the meta‑ or para‑isomers.

Histamine H3 Antagonists Benzazepine Derivatives Drug Discovery Intermediates

Azide‑Bearing Benzonitrile Enables Copper‑Catalyzed Triazole Formation Unlike Non‑Azide Analogs (Bromomethyl, Hydroxymethyl)

The defining reactive advantage of 2‑(azidomethyl)benzonitrile over non‑azide benzonitrile derivatives is its participation in copper(I)‑catalyzed azide–alkyne cycloaddition (CuAAC) to yield stable 1,2,3‑triazoles . This reactivity is entirely absent in 2‑(bromomethyl)benzonitrile, 2‑(hydroxymethyl)benzonitrile, and benzonitrile itself, which cannot undergo the [3+2] cycloaddition without prior functional group interconversion . While quantitative kinetic data comparing the ortho‑azide to meta‑ and para‑azidomethyl isomers under identical CuAAC conditions are not available in the public domain, the ortho‑cyano group may influence the electronic character of the adjacent azidomethyl moiety, potentially affecting reaction rates or regioselectivity in triazole formation compared to the meta‑ and para‑analogs [1].

CuAAC Click Chemistry Triazole Synthesis Bioorthogonal Conjugation

Ortho‑Cyano Benzyl Azide is Supplied as a Solid or Oil with Defined Purity (95–97%) and Full Analytical Characterization

Commercial suppliers provide 2‑(azidomethyl)benzonitrile with defined purity specifications of 95–97% and offer analytical documentation including ¹H NMR, HPLC, and GC batch certificates [1]. The compound is reported as a clear solid or yellow oil depending on the vendor and storage conditions [1]. In contrast, 4‑(azidomethyl)benzonitrile (CAS 84466‑87‑5) is frequently supplied as a ~0.5 M solution in tert‑butyl methyl ether, introducing solvent‑related handling complexities and limiting the use of neat material in solid‑phase or solvent‑sensitive applications . The availability of neat, high‑purity 2‑(azidomethyl)benzonitrile with full analytical characterization supports its direct use in GLP medicinal chemistry and materials science workflows without additional purification.

Analytical Standards Quality Control Chemical Procurement

High‑Value Procurement Scenarios for 2‑(Azidomethyl)benzonitrile: Orthogonal Conjugation, Heterocycle Synthesis, and CNS Target Development


Click Chemistry–Enabled Bioconjugation and Fluorescent Probe Synthesis

2‑(Azidomethyl)benzonitrile is ideally suited for copper‑catalyzed azide–alkyne cycloaddition (CuAAC) with terminal alkynes to generate 1,2,3‑triazole‑linked conjugates. The ortho‑cyano group serves as a latent amine precursor or a handle for further functionalization post‑click, enabling the construction of bifunctional fluorescent probes, biotinylated ligands, or PEGylated small molecules for chemical biology applications .

Medicinal Chemistry Precursor for Benzazepine Histamine H3 Antagonists

In CNS drug discovery programs targeting histamine H3 receptors, 2‑(azidomethyl)benzonitrile is a critical intermediate for synthesizing 2‑cyanobenzylamine acetic acid salt, which is subsequently elaborated to benzazepine‑based antagonists. The ortho‑azidomethyl regioisomer is essential for accessing the specific fused heterocyclic core present in these active compounds .

Synthesis of Fused Dihydro‑1,2,4‑Thiadiazolimine Heterocycles

2‑Cyanobenzyl azide (the synonym for 2‑(azidomethyl)benzonitrile) undergoes reaction with acyl isothiocyanates to form fused dihydro‑1,2,4‑thiadiazolimine ring systems. This reactivity exploits the proximity of the ortho‑cyano group to the benzylic azide, enabling intramolecular cyclization pathways that are not accessible with the meta‑ or para‑azidomethyl isomers. The reaction can yield multiple products including side products that offer divergent synthetic opportunities [1].

Orthogonal Building Block for Sequential Derivatization Strategies

The combination of a benzylic azide and an aromatic nitrile in ortho‑relationship provides two orthogonal reactive handles. The azide can be selectively reduced to a primary amine via Staudinger ligation or hydrogenation, while the nitrile can be hydrolyzed to a carboxylic acid or reduced to an aldehyde. This orthogonality makes 2‑(azidomethyl)benzonitrile a strategic choice for constructing complex small‑molecule libraries with diverse substitution patterns from a single advanced intermediate .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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